Mass Spectrometric Differentiation: Exact +3 Da Mass Shift vs. Unlabeled Native Compound
2-(2-Furanyl)-6-methylpyrazine-d3 exhibits a monoisotopic mass shift of +3.02 Da relative to its unlabeled counterpart, 2-(2-furanyl)-6-methylpyrazine. This mass increment arises from the substitution of three hydrogen atoms (¹H, ~1.0078 Da each) with three deuterium atoms (²H, ~2.0141 Da each) on the methyl group . In comparison, alternative isotopologues such as 2-ethyl-5-methylpyrazine-d5 provide a +5 Da shift but exhibit different chromatographic retention due to the larger number of C-D bonds [1].
| Evidence Dimension | Monoisotopic Mass Difference |
|---|---|
| Target Compound Data | MW = 163.19 g/mol; Δm = +3.02 Da vs. unlabeled |
| Comparator Or Baseline | 2-(2-Furanyl)-6-methylpyrazine (unlabeled): MW = 160.17 g/mol; Δm = 0 Da |
| Quantified Difference | +3.02 Da (sufficient for baseline MS resolution in unit resolution instruments) |
| Conditions | Calculated from atomic masses: ¹H = 1.0078 Da, ²H = 2.0141 Da; confirmed by vendor MS data [2]. |
Why This Matters
A +3 Da mass shift is sufficient to prevent isotopic cross-talk between the analyte and internal standard channels in MRM transitions, a critical requirement for accurate quantification in complex food and biological matrices.
- [1] Fang, M., Cadwallader, K.R. Improved Synthesis of Deuterium-Labeled Alkyl Pyrazines for Use in Stable Isotope Dilution Analysis. In: Recent Advances in the Analysis of Food and Flavors. ACS Symposium Series, Vol. 1098, Chapter 5, pp 89-106 (2012). View Source
- [2] MedChemExpress. 2-(2-Furanyl)-6-methylpyrazine-d3. Product Cat. No. HY-156269S. CAS No. 1335402-08-8. View Source
